2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinctive reactivity and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the introduction of chlorine and fluorine atoms into an organic backbone. One common method involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. For example, the use of trichloromethylpyridine followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes to ensure efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Shares similar fluorinated and chlorinated features but differs in its pyridine ring structure.
4,4,4-Trifluorobutan-2-one: Another fluorinated compound with a simpler structure, used in different chemical applications.
Uniqueness
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to its combination of chlorine and fluorine atoms, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Eigenschaften
CAS-Nummer |
189287-63-6 |
---|---|
Molekularformel |
C5H4Cl2F6O |
Molekulargewicht |
264.98 g/mol |
IUPAC-Name |
2,3-dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
InChI |
InChI=1S/C5H4Cl2F6O/c6-2(4(8,9)10)3(7,1-14)5(11,12)13/h2,14H,1H2 |
InChI-Schlüssel |
CKJDJTXXDCXMLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.